![molecular formula C29H28N4O5S B2675855 N-cyclopropyl-4-((2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115360-38-7](/img/structure/B2675855.png)
N-cyclopropyl-4-((2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-((2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C29H28N4O5S and its molecular weight is 544.63. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-4-((2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-4-((2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Quinazoline Derivatives in Drug Synthesis
Quinazoline derivatives are often explored for their potential in drug synthesis due to their diverse biological activities. For example, the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives reveals a method for creating doubly constrained ACC derivatives, showcasing the flexibility of quinazoline structures in medicinal chemistry (Szakonyi et al., 2002). This work highlights the intricate processes, such as cyclopropanation, that can be applied to develop compounds with potential therapeutic benefits.
Antimicrobial Properties
Quinazoline derivatives also exhibit antimicrobial properties, making them candidates for the development of new antimicrobial agents. Research on new quinazolin-4(3H)-ones and their antimicrobial activities against various bacteria and fungi strains indicates the potential of quinazoline derivatives as a basis for developing new antimicrobial drugs (Patel & Shaikh, 2011). Such studies are crucial for discovering new treatments for infectious diseases, particularly in the face of rising antibiotic resistance.
Antitumor Activities
The exploration of quinazoline derivatives extends to antitumor research, where novel 3-benzyl-4(3H)quinazolinone analogues have demonstrated significant antitumor activity. These findings suggest that certain quinazoline derivatives could serve as leads for the development of new cancer therapies, showing broad-spectrum activity against various cancer cell lines (Al-Suwaidan et al., 2016). The ability to target specific pathways or processes within cancer cells makes quinazoline derivatives valuable in oncological research.
Heterocyclic Chemistry
The synthesis and characterization of quinazoline derivatives contribute significantly to heterocyclic chemistry, offering insights into novel synthetic routes and mechanisms. For example, the reaction of 3-amino-2H-azirines with 2-amino-4,6-dinitrophenol has led to the synthesis of quinazoline and 1,3-benzoxazole derivatives, revealing the versatility of these compounds in creating heterocyclic structures (Villalgordo et al., 1990). This area of research is essential for understanding the properties and reactions of heterocyclic compounds, which are prevalent in many pharmaceuticals.
Propriétés
IUPAC Name |
N-cyclopropyl-4-[[2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O5S/c1-37-24-14-13-21(15-25(24)38-2)30-26(34)17-39-29-32-23-6-4-3-5-22(23)28(36)33(29)16-18-7-9-19(10-8-18)27(35)31-20-11-12-20/h3-10,13-15,20H,11-12,16-17H2,1-2H3,(H,30,34)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNSISWMVTZGJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-((2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.